Cas no 3772-56-3 (Totaradiol)
Totaradiol Chemical and Physical Properties
Names and Identifiers
-
- Totaradiol
- (3β)-14-Isopropylpodocarpa-8,11,13-triene-3,13-diol
- 19-CARBOXY CHOLESTEROL
- 3β-Hydroxytotarol
- 3-Hydroxytotarol
- [ "3-Hydroxytotarol" ]
- 3772-56-3
- HY-N1137
- CS-0016425
- AKOS032962347
- (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol
- (2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
- CHEMBL446064
- (+)-Totaradiol; 3-Hydroxytotarol
- DTXSID001114442
- FS-9846
- 3beta-Hydroxytotarol
- (+)-Totaradiol
- DA-48590
- 14-Isopropylpodocarpa-8,11,13-triene-3beta,13-diol
- (2S,4AS,10AR)-8-ISOPROPYL-1,1,4A-TRIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHRENE-2,7-DIOL
-
- Inchi: 1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1
- InChI Key: NORGIWDZGWMMGU-ABSDTBQOSA-N
- SMILES: O[C@H]1CC[C@]2(C)C3C=CC(=C(C(C)C)C=3CC[C@H]2C1(C)C)O
Computed Properties
- Exact Mass: 302.22500
- Monoisotopic Mass: 302.224580195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 407.5±45.0 °C at 760 mmHg
- Flash Point: 179.0±23.3 °C
- PSA: 40.46000
- LogP: 4.51660
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Totaradiol Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Totaradiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5156-1 mg |
Totaradiol |
3772-56-3 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62630-5mg |
(3β)-14-Isopropylpodocarpa-8,11,13-triene-3,13-diol |
3772-56-3 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5156-5 mg |
Totaradiol |
3772-56-3 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5156-1 mL * 10 mM (in DMSO) |
Totaradiol |
3772-56-3 | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-07 | ||
| TargetMol Chemicals | TN5156-5mg |
Totaradiol |
3772-56-3 | 5mg |
¥ 3230 | 2024-07-19 | ||
| A2B Chem LLC | AF82859-5mg |
Totaradiol |
3772-56-3 | 97.0% | 5mg |
$577.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5156-1 ml * 10 mm |
Totaradiol |
3772-56-3 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 |
Totaradiol Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Totaradiol
Professional Introduction to Totaradiol (CAS No. 3772-56-3)
Totaradiol, a naturally occurring compound with the chemical formula C₂₅H₃₂O₄, is a highly valued molecule in the field of pharmaceuticals and natural products research. Its unique structural properties and biological activities have garnered significant attention from scientists worldwide. This compound is primarily derived from the plant species Podocarpus macrophyllus, commonly known as yew tree, which is native to various regions of Asia. The CAS number 3772-56-3 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.
The chemical structure of Totaradiol features a complex triterpenoid backbone, which contributes to its remarkable stability and bioactivity. This structure includes multiple hydroxyl groups and a double bond, making it a versatile scaffold for further chemical modifications. The presence of these functional groups allows Totaradiol to interact with various biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential in modulating cellular pathways associated with inflammation, oxidative stress, and cancer progression.
In the realm of modern pharmacology, Totaradiol has been extensively studied for its anti-cancer properties. Research has demonstrated that Totaradiol can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and inhibiting key signaling pathways such as PI3K/Akt and MAPK. These findings have opened new avenues for the development of targeted therapies against aggressive malignancies. Additionally, Totaradiol has shown promise in preclinical trials for its ability to enhance the efficacy of conventional chemotherapeutic agents while reducing side effects.
Beyond its anti-cancer applications, Totaradiol has been explored for its potential in treating neurodegenerative diseases. Studies indicate that this compound can cross the blood-brain barrier and exert neuroprotective effects by scavenging reactive oxygen species and preventing neurotoxic protein aggregation. These properties make Totaradiol a compelling candidate for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease. The ability of Totaradiol to modulate neuronal survival pathways has sparked interest among researchers seeking innovative therapeutic strategies.
The extraction and synthesis of Totaradiol remain challenging due to its low abundance in natural sources and complex structural features. However, advancements in biotechnology have enabled more efficient production methods, including microbial fermentation and semi-synthetic approaches. These innovations have not only increased the availability of Totaradiol but also reduced costs, making it more accessible for research and commercial applications. The growing interest in sustainable sourcing techniques has further driven the development of eco-friendly extraction processes that preserve the integrity of this valuable compound.
Recent breakthroughs in computational chemistry have also played a pivotal role in understanding the mechanisms of action of Totaradiol. Molecular docking studies have revealed its binding interactions with specific enzymes and receptors, providing insights into its pharmacological effects. These computational models have facilitated the design of derivatives with enhanced bioavailability and potency, paving the way for next-generation therapeutics. The integration of experimental data with computational predictions has significantly accelerated the drug discovery process involving Totaradiol.
The future prospects of Totaradiol are vast, with ongoing research focusing on expanding its therapeutic applications across various diseases. Clinical trials are currently underway to evaluate its efficacy in treating refractory cancers and neurodegenerative disorders. Additionally, investigations into combination therapies involving Totaradiol are being conducted to maximize treatment outcomes while minimizing adverse effects. The collaborative efforts of academic institutions, pharmaceutical companies, and regulatory agencies are essential in translating these promising findings into safe and effective treatments for patients worldwide.
In conclusion, Totaradiol stands as a remarkable example of how natural products can inspire innovative drug development. Its unique chemical structure, coupled with its diverse biological activities, positions it as a cornerstone in modern medicine. As research continues to uncover new facets of its potential, Totaradiol is poised to make significant contributions to healthcare solutions in the coming decades. The dedication of scientists to exploring and harnessing the power of compounds like Totaradiol underscores the relentless pursuit of improving human health through scientific discovery.
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